molecular formula C9H10ClNO2 B14826348 2-Chloro-4-cyclopropoxy-5-methoxypyridine

2-Chloro-4-cyclopropoxy-5-methoxypyridine

Cat. No.: B14826348
M. Wt: 199.63 g/mol
InChI Key: JYTSGMQPTVPWOE-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-5-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and a methoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. This reaction leads to the formation of 2-chloro-4-methoxypyridine, which can then be further reacted with cyclopropyl alcohol under suitable conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-5-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Chloro-4-cyclopropoxy-5-methoxypyridine can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-5-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-8-5-11-9(10)4-7(8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

JYTSGMQPTVPWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1OC2CC2)Cl

Origin of Product

United States

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